molecular formula C20H19Cl2N3O3S2 B3410473 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one CAS No. 897471-69-1

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one

Cat. No.: B3410473
CAS No.: 897471-69-1
M. Wt: 484.4 g/mol
InChI Key: WFISUYIRLOEORZ-UHFFFAOYSA-N
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Description

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a benzenesulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one typically involves multi-step procedures. One common approach includes:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions may be employed to streamline the process and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety may contribute to the compound’s ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one is unique due to its combination of a benzothiazole ring, piperazine moiety, and benzenesulfonyl group, which together confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorophenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O3S2/c21-14-1-4-16(5-2-14)30(27,28)12-7-19(26)24-8-10-25(11-9-24)20-23-17-6-3-15(22)13-18(17)29-20/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFISUYIRLOEORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one
Reactant of Route 2
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1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one
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1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one

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